Pyriminostrobin

Vue d'ensemble

Description

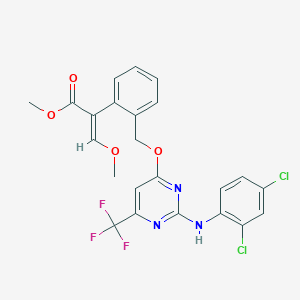

Pyriminostrobin is a member of the class of pyrimidines that is pyrimidine which is substituted at positions 2, 4, and 6 by 2,4-dichloroanilino, trifluoromethyl, and {2-[(1E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl]benzyl}oxy groups, respectively. An acaricide used for the control of mites on citrus and cotton crops. It has a role as an acaricide. It is a member of pyrimidines, a dichlorobenzene, an enol ether, an organofluorine compound, an aromatic ether, a secondary amino compound, a methyl ester and a substituted aniline.

Mécanisme D'action

Target of Action

The primary target of pyriminostrobin is the mitochondrial respiratory chain . It acts as a respiratory inhibitor of Qo mitochondria , which plays a crucial role in energy production within cells.

Mode of Action

This compound inhibits the mitochondrial respiratory chain by binding to the Qo site of cytochrome bc1 . This binding disrupts the electron transport chain, leading to a halt in ATP production and ultimately causing cell death .

Biochemical Pathways

The inhibition of the mitochondrial respiratory chain affects various biochemical pathways. The most significant impact is on the production of ATP, a critical molecule for energy transfer within cells . This disruption in energy production leads to cell death, providing the acaricidal activity of this compound .

Pharmacokinetics

Like other strobilurin compounds, it is likely to be absorbed and distributed throughout the organism, metabolized to various extents, and eventually excreted .

Result of Action

The primary result of this compound’s action is the death of the targeted organisms, such as mites . By inhibiting the mitochondrial respiratory chain, this compound disrupts energy production within the cell, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is generally understood that factors such as temperature, pH, and moisture can impact the effectiveness and stability of many pesticides .

Analyse Biochimique

Biochemical Properties

Pyriminostrobin interacts with various enzymes and proteins in biochemical reactions. It is a Quinone Outside Inhibitor (QoI), which means it inhibits the mitochondrial electron transport at the cytochrome bc1 complex . This inhibition disrupts the energy production in the cells of the pests, leading to their death .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting the energy production, which is crucial for cell survival . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a QoI, this compound binds to the cytochrome bc1 complex, inhibiting its function and disrupting the electron transport chain . This disruption leads to a decrease in ATP production, affecting the energy-dependent processes in the cell .

Metabolic Pathways

This compound is involved in the electron transport chain, a metabolic pathway that produces ATP . It interacts with the cytochrome bc1 complex, a key enzyme in this pathway . The inhibition of this enzyme disrupts the electron transport chain, affecting metabolic flux and ATP levels .

Subcellular Localization

As a QoI, it is known to interact with the mitochondrial electron transport chain, suggesting its localization in the mitochondria .

Activité Biologique

Pyriminostrobin is a member of the strobilurin class of fungicides, known for its broad-spectrum activity against various fungal pathogens. This compound has garnered attention for its efficacy in agricultural applications, particularly in controlling diseases in crops. This article reviews its biological activity, including mechanisms of action, efficacy against different pathogens, and relevant case studies.

This compound functions primarily by inhibiting mitochondrial respiration in fungi. It targets the cytochrome bc1 complex within the electron transport chain, leading to a disruption of ATP synthesis and ultimately resulting in fungal cell death. This mode of action is similar to other strobilurins, making it effective against a wide range of fungi, including those responsible for major crop diseases.

Efficacy Against Fungal Pathogens

This compound has demonstrated significant antifungal activity across various studies. The following table summarizes its effectiveness against selected fungal species:

Case Study 1: Control of Botrytis cinerea

In a field trial conducted on grapevines, this compound was applied at varying concentrations. The results indicated that at a concentration of 100 mg/L, the compound achieved approximately 90% control over Botrytis cinerea, significantly reducing disease incidence compared to untreated controls.

Case Study 2: Efficacy on Potato Late Blight

Another study focused on the application of this compound against Phytophthora infestans in potato crops. Results showed that applying this compound at 150 mg/L resulted in a control efficacy of 95%, highlighting its potential as a critical component in integrated disease management strategies for potatoes.

Research Findings

Recent research has expanded the understanding of this compound's biological activity beyond fungicidal properties. Studies have indicated that it may also exhibit some degree of antimicrobial activity against bacteria and other pathogens, although this is not its primary function.

- Antimicrobial Activity : In vitro studies have shown that this compound can inhibit certain bacterial strains, suggesting potential applications beyond fungicide use.

- Resistance Management : Research indicates that the use of this compound can be part of resistance management strategies due to its unique mode of action compared to other fungicides.

Applications De Recherche Scientifique

Efficacy Against Plant Pathogens

Pyriminostrobin has demonstrated significant efficacy against several important fungal diseases:

- Powdery Mildew : Effective in controlling powdery mildew on crops like cucumbers and grapes.

- Botrytis cinerea : Highly effective against gray mold, particularly in strawberries and tomatoes.

- Sclerotinia spp. : Shows promise in managing Sclerotinia rot in various crops.

Table 1: Efficacy of this compound Against Key Plant Pathogens

| Pathogen | Crop Type | Efficacy (%) | Reference |

|---|---|---|---|

| Botrytis cinerea | Strawberries | 90 | |

| Sclerotinia sclerotiorum | Lettuce | 85 | |

| Erysiphe necator | Grapes | 95 | |

| Podosphaera fusca | Cucumbers | 88 |

Synergistic Compositions

Research indicates that this compound can be effectively combined with other active ingredients to enhance pest control efficacy. For instance, formulations combining this compound with insecticides or other fungicides have shown synergistic effects, improving overall performance against resistant pest populations.

Case Study: Synergistic Effects with Cyflumetofen

A study demonstrated that a combination of this compound and cyflumetofen significantly reduced populations of spider mites compared to either compound alone. The synergistic effect was attributed to complementary modes of action, providing a more robust solution to pest management challenges.

Environmental Impact and Safety

This compound has been evaluated for its environmental impact and safety profile. Studies indicate low toxicity to non-target organisms, including beneficial insects such as bees. Its rapid degradation in the environment further supports its use as a sustainable agricultural practice.

Table 2: Environmental Impact Assessment of this compound

| Parameter | Value |

|---|---|

| Toxicity to Bees | Low |

| Soil Half-life | 7-14 days |

| Water Solubility | Moderate |

| Bioaccumulation Potential | Low |

Regulatory Status and Market Trends

This compound is registered in multiple countries for use on various crops, reflecting its acceptance within regulatory frameworks. The global market for strobilurin fungicides continues to grow, driven by increasing demand for effective crop protection solutions.

Future Research Directions

Future studies are likely to focus on:

- Resistance Management : Investigating the role of this compound in resistance management strategies.

- Formulation Innovations : Developing new formulations that enhance efficacy and reduce environmental impact.

- Broader Applications : Exploring potential uses in non-agricultural settings, such as turf management and ornamental horticulture.

Propriétés

IUPAC Name |

methyl (E)-2-[2-[[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2F3N3O4/c1-33-12-16(21(32)34-2)15-6-4-3-5-13(15)11-35-20-10-19(23(26,27)28)30-22(31-20)29-18-8-7-14(24)9-17(18)25/h3-10,12H,11H2,1-2H3,(H,29,30,31)/b16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXSCUSVVALMNW-FOWTUZBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1COC2=NC(=NC(=C2)C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\C1=CC=CC=C1COC2=NC(=NC(=C2)C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024169 | |

| Record name | Pyriminostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257598-43-8 | |

| Record name | Pyriminostrobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257598438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriminostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIMINOSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S6GUH5UGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Pyriminostrobin?

A1: this compound is a strobilurin fungicide that acts by inhibiting mitochondrial respiration in fungi. [, ] While the exact downstream effects are not fully elucidated in these papers, disruption of energy production is detrimental to fungal growth and survival.

Q2: What are some common formulations of this compound for agricultural use?

A2: this compound can be formulated into various agriculturally acceptable forms, including:

- Suspending agents [, , , , , ]

- Wettable powders [, , , , ]

- Water-dispersible granules [, , , ]

- Dispersible oil suspending agents [, , , , ]

- Microemulsions []

- Emulsifiable concentrates []

- Creaming agents []

Q3: What is the significance of combining this compound with other acaricidal agents?

A3: Research suggests that this compound exhibits synergistic effects when combined with certain acaricidal agents. [, , , , , , , , , ] This means the combined effect is greater than the sum of their individual effects. These synergistic combinations offer several advantages:

Q4: Which specific acaricidal agents have shown synergistic activity with this compound?

A4: Studies have demonstrated synergistic effects when this compound is combined with various acaricidal agents, including:

- Clofentezine []

- Abamectin []

- Milbemycins []

- Pyridaben [, ]

- Propargite []

- Avermectin []

- Tebufenpyrad []

- Etoxazole [, ]

- Flutenzine []

- Pyrimidifen []

- Fenazaquin []

- Halfenprox []

- Bifenazate [, ]

- Hexythiazox []

- Spirodiclofen [, ]

- Fenpyroximate [, ]

- Bromopropylate [, ]

Q5: How does the structure of this compound contribute to its activity?

A6: While the provided abstracts don't delve into specific Structure-Activity Relationship (SAR) studies for this compound, they highlight a novel preparation method. [] This method involves reacting a salt of pyrimidylphenol with benzyl chloride, resulting in higher yield and purity compared to previous methods. This suggests that the pyrimidylphenol moiety and the benzyl group are likely crucial for this compound's activity. Further research focusing on SAR would be needed to elucidate the specific structural features contributing to its potency and target selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.